molecular formula C8H14Br2N2O2 B15124847 1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide

1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide

Cat. No.: B15124847
M. Wt: 330.02 g/mol
InChI Key: DYENHXFFIDKPHJ-UHFFFAOYSA-N
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Description

1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide is a chemical compound known for its unique structure and reactivity It is characterized by the presence of aziridine rings, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide typically involves the reaction of 2,3-butanedione with aziridine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high production efficiency. The industrial process also incorporates stringent safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aziridine derivatives.

Scientific Research Applications

1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide involves its interaction with molecular targets and pathways within biological systems. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. This reactivity underlies its potential therapeutic effects, such as anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(1-aziridinyl)benzene
  • 1,4-Bis(1-aziridinyl)cyclohexane
  • 1,4-Bis(1-aziridinyl)butane

Uniqueness

1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide is unique due to its specific structural features, including the presence of two aziridine rings and a butanedione backbone This combination imparts distinct reactivity and properties compared to other similar compounds

Properties

Molecular Formula

C8H14Br2N2O2

Molecular Weight

330.02 g/mol

IUPAC Name

1,4-bis(aziridin-1-yl)butane-2,3-dione;dihydrobromide

InChI

InChI=1S/C8H12N2O2.2BrH/c11-7(5-9-1-2-9)8(12)6-10-3-4-10;;/h1-6H2;2*1H

InChI Key

DYENHXFFIDKPHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN1CC(=O)C(=O)CN2CC2.Br.Br

Origin of Product

United States

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